2,6-Dibromo-3,5-difluoropyridine
Overview
Description
2,6-Dibromo-3,5-difluoropyridine is a polyhalogenated heterocyclic compound characterized by the presence of bromine and fluorine atoms on a pyridine ring.
Mechanism of Action
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . The presence of fluorine atoms in the pyridine ring can significantly alter the reactivity and selectivity of the molecule .
Biochemical Pathways
Fluoropyridines are known to interact with various biological pathways due to their unique chemical properties .
Result of Action
The compound’s unique structure, featuring both bromine and fluorine substituents on the pyridine ring, suggests that it may have unique reactivity and selectivity profiles .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-3,5-difluoropyridine can be influenced by various environmental factors . For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-3,5-difluoropyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, potentially affecting the protein’s structure and function. For instance, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cell function. For example, this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter gene expression by modulating transcription factors or epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific sites on enzymes or proteins, leading to conformational changes that affect their activity. For example, this compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with DNA or histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained enzyme inhibition or altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as oxidative stress or apoptosis. These threshold effects are important considerations for the compound’s use in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s halogen atoms can facilitate its binding to membrane transporters, allowing it to cross cellular membranes and reach its target sites. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For example, this compound may localize to the nucleus and interact with DNA or histone proteins, leading to changes in gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3,5-difluoropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or cesium fluoride in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2,6-Dibromo-3,5-difluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.
3,5-Difluoropyridine: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
2,6-Difluoropyridine: Contains fluorine atoms at the 2 and 6 positions but lacks bromine, leading to different chemical behavior.
Uniqueness: 2,6-Dibromo-3,5-difluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2,6-dibromo-3,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFPGLZHLDBACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349082 | |
Record name | 2,6-dibromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-13-4 | |
Record name | 2,6-dibromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-dibromo-3,5-difluoropyridine of interest to researchers?
A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine atoms, allows for selective functionalization at different positions on the pyridine ring. [, ] For example, researchers have demonstrated that lithium-halogen exchange occurs exclusively at the 4-position of this compound. This selectivity enables the introduction of various functional groups at the 4-position through reactions with electrophiles. []
Q2: Can you elaborate on the selective functionalization of this compound and its implications for research?
A2: The selective functionalization of this compound arises from the different reactivity of the carbon-halogen bonds. Researchers have shown that hard nucleophiles, like sodium ethoxide, preferentially substitute at the carbon-fluorine bond. [] Conversely, lithium-halogen exchange occurs specifically at the 4-position bromine, allowing for further derivatization. [] This fine control over substitution reactions opens possibilities for creating diverse pyridine derivatives with potentially valuable properties in materials science, medicinal chemistry, and other fields.
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